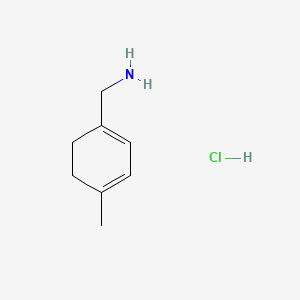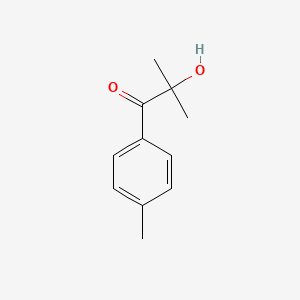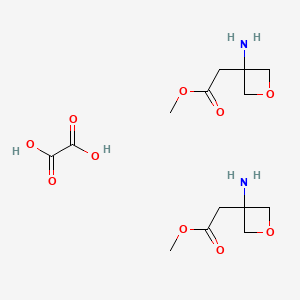![molecular formula C7H9ClO2 B13905960 (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic organic compound featuring an oxabicycloheptane core. This compound is notable for its unique structure, which includes a carbonyl chloride functional group attached to the bicyclic framework. The presence of the oxabicycloheptane ring system imparts significant strain to the molecule, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic core with high stereoselectivity. The resulting product can then be further functionalized to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The bicyclic core can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Esters and Amides: Formed through substitution reactions.
Alcohols: Resulting from the reduction of the carbonyl chloride group.
Oxidized Derivatives: Produced through oxidation reactions.
科学的研究の応用
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity can modulate the activity of enzymes and receptors, thereby influencing cellular pathways and physiological processes.
類似化合物との比較
Similar Compounds
7-oxabicyclo[2.2.1]heptane: Lacks the carbonyl chloride group but shares the bicyclic core.
2-azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic ring, offering different reactivity and applications.
7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl methanesulfonic acid: Features additional functional groups that modify its chemical properties.
Uniqueness
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and various applications in research and industry.
特性
分子式 |
C7H9ClO2 |
|---|---|
分子量 |
160.60 g/mol |
IUPAC名 |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2/t4-,5-,6+/m1/s1 |
InChIキー |
JJGKKDICTIBBCW-PBXRRBTRSA-N |
異性体SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)Cl |
正規SMILES |
C1CC2C(CC1O2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)







![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13905939.png)

![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)

